molecular formula C15H12FN3O2 B11775317 5-Ethyl-2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

5-Ethyl-2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No.: B11775317
M. Wt: 285.27 g/mol
InChI Key: RMJJEHPOZOGMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazolopyrazine family This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyrazine ring, and a fluorophenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of 3-oxopentanoic acid methyl ester with 3-hydroxyacetophenone to form an intermediate, which is then cyclized to produce the target compound . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 5-Ethyl-2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid.

    Reduction: Formation of 5-Ethyl-2-(4-fluorophenyl)-4-hydroxy-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethyl-2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets. Additionally, the oxo group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and binding affinity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H12FN3O2

Molecular Weight

285.27 g/mol

IUPAC Name

5-ethyl-2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazine-3-carbaldehyde

InChI

InChI=1S/C15H12FN3O2/c1-2-18-7-8-19-14(15(18)21)12(9-20)13(17-19)10-3-5-11(16)6-4-10/h3-9H,2H2,1H3

InChI Key

RMJJEHPOZOGMJM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN2C(=C(C(=N2)C3=CC=C(C=C3)F)C=O)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.